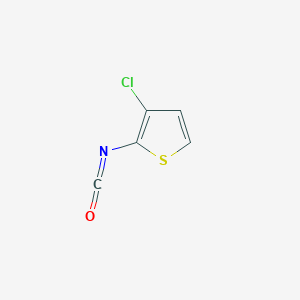

3-Chloro-2-isocyanatothiophene

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H2ClNOS |

|---|---|

Molecular Weight |

159.59 g/mol |

IUPAC Name |

3-chloro-2-isocyanatothiophene |

InChI |

InChI=1S/C5H2ClNOS/c6-4-1-2-9-5(4)7-3-8/h1-2H |

InChI Key |

KHDWFNCUCBZSIV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1Cl)N=C=O |

Origin of Product |

United States |

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of 3-Chloro-2-isocyanatothiophene by providing information about the chemical environment of its hydrogen and carbon atoms.

In ¹H NMR spectroscopy, the chemical shifts, coupling patterns, and integration of the signals for the protons on the thiophene (B33073) ring are key to confirming the substitution pattern. For this compound, two signals corresponding to the two protons on the thiophene ring are expected. The proton at position 5 (H-5) would likely appear at a different chemical shift than the proton at position 4 (H-4) due to their distinct electronic environments. The coupling between these two adjacent protons would result in a doublet for each signal, with a characteristic coupling constant (J-value).

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

|---|---|---|---|

| H-4 | 6.5 - 7.5 | Doublet | 3 - 6 |

Note: The predicted chemical shifts are estimates and can be influenced by the solvent and other experimental conditions.

¹³C NMR spectroscopy provides insight into the carbon skeleton of the molecule. For this compound, five distinct signals are expected in the ¹³C NMR spectrum, corresponding to the four carbon atoms of the thiophene ring and the carbon atom of the isocyanate group. The chemical shifts of the thiophene carbons are influenced by the electronegativity of the chlorine and isocyanate substituents. The carbon of the isocyanate group is expected to have a characteristic chemical shift in the range of 120-140 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C2 | 125 - 140 |

| C3 | 120 - 135 |

| C4 | 120 - 130 |

| C5 | 125 - 135 |

Note: The predicted chemical shifts are estimates and can be influenced by the solvent and other experimental conditions.

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A COSY experiment would show a cross-peak between the signals of the H-4 and H-5 protons, confirming their scalar coupling and adjacency on the thiophene ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would reveal one-bond correlations between the protons and their directly attached carbon atoms. This would allow for the direct assignment of the C-4 and C-5 signals based on the previously assigned H-4 and H-5 signals.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment provides information about longer-range couplings (typically 2-3 bonds). This would be crucial for confirming the positions of the substituents. For instance, correlations between H-4 and the carbon atoms C-2, C-3, and C-5 would be expected. Similarly, correlations from H-5 to C-3 and C-4 would help to solidify the structural assignment.

Infrared (IR) Spectroscopy for Functional Group Identification (e.g., N=C=O stretch)

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The most characteristic feature in the IR spectrum of this compound would be the strong and sharp absorption band corresponding to the asymmetric stretching vibration of the isocyanate (N=C=O) group. This band is typically observed in the region of 2240-2280 cm⁻¹. Other expected vibrations include C-H stretching of the thiophene ring (around 3100 cm⁻¹), C=C stretching of the ring (in the 1400-1600 cm⁻¹ region), and C-Cl stretching (typically below 800 cm⁻¹).

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| N=C=O stretch (asymmetric) | 2240 - 2280 | Strong, Sharp |

| Aromatic C-H stretch | ~3100 | Medium to Weak |

| Aromatic C=C stretch | 1400 - 1600 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (C₅H₂ClNOS), the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the presence of the chlorine atom, a characteristic isotopic pattern for the molecular ion would be observed, with a peak at M⁺ and another at M+2⁺ in an approximate ratio of 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. Common fragmentation pathways could involve the loss of the isocyanate group (NCO) or the chlorine atom.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Comments |

|---|---|---|

| [M]⁺ | 158.96 (for ³⁵Cl) | Molecular ion |

| [M+2]⁺ | 160.96 (for ³⁷Cl) | Isotopic peak due to chlorine |

| [M-NCO]⁺ | 116.96 | Fragment corresponding to the loss of the isocyanate group |

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity Assessment

Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential techniques for assessing the purity of this compound. The choice between HPLC and GC would depend on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be a suitable approach. Detection would typically be performed using a UV detector, monitoring at a wavelength where the thiophene ring absorbs. The purity is determined by the relative area of the main peak corresponding to the product.

Gas Chromatography (GC): Given the likely volatility of this compound, GC would also be an effective method for purity analysis. A capillary column with a non-polar or medium-polarity stationary phase would be used. The sample would be vaporized and carried through the column by an inert gas. A flame ionization detector (FID) or a mass spectrometer (GC-MS) could be used for detection and quantification of any impurities.

In both techniques, the purity of the sample is generally assessed by calculating the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is extensively used to investigate the electronic properties and reactivity of organic molecules, including substituted thiophenes and isocyanates. researchgate.netorientjchem.org For 3-Chloro-2-isocyanatothiophene, DFT calculations, typically employing functionals like B3LYP with basis sets such as 6-31G* or cc-pVTZ, would provide fundamental insights into its chemical nature. nih.govnih.gov

Analysis of the electronic structure reveals the distribution of electrons within the molecule, which is key to understanding its stability and reactivity. DFT calculations can determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). sbpmat.org.br The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity).

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene (B33073) ring, particularly the sulfur atom and the π-system. The LUMO, conversely, would likely be centered on the highly electrophilic carbon atom of the isocyanate group (-N=C=O). The energy gap between the HOMO and LUMO is a critical parameter indicating the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. For this compound, negative potential would be expected around the oxygen and nitrogen atoms of the isocyanate group and the sulfur atom, while a significant positive potential would be found on the isocyanate carbon, marking it as the primary site for nucleophilic attack.

Table 1: Predicted Electronic Properties of this compound (Illustrative DFT Data)

| Property | Predicted Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability, localized on the thiophene ring. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability, localized on the isocyanate group. |

| HOMO-LUMO Gap | 5.3 eV | Reflects chemical reactivity and electronic excitation energy. |

| Dipole Moment | 3.5 D | Quantifies the overall polarity of the molecule. |

Note: The values in this table are illustrative and represent typical data expected from DFT calculations on similar molecules.

DFT is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. researchgate.net For reactions involving this compound, such as its reaction with nucleophiles like alcohols or amines to form urethanes or ureas, DFT can be used to compare different possible pathways (e.g., concerted vs. stepwise mechanisms). acs.orgresearchgate.net

By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. Transition state (TS) analysis is crucial; it involves locating the saddle point on the potential energy surface that corresponds to the highest energy barrier for a reaction step. nih.gov The structure and energy of the TS provide critical information about the reaction's feasibility and rate. For isocyanate reactions, calculations often reveal that the reaction can be facilitated by catalysts or even by other reactant molecules, which can be modeled computationally. nih.govmdpi.com For instance, the reaction of the isocyanate group with an alcohol could proceed through a four-membered ring transition state in a concerted manner or via a zwitterionic intermediate in a stepwise fashion. acs.org DFT calculations can determine which of these pathways has a lower activation energy and is therefore more favorable.

Computational models can predict the reactivity and regioselectivity of this compound in various reactions. Reactivity indices derived from DFT, such as Fukui functions or dual descriptors, can identify the most reactive sites within the molecule for electrophilic, nucleophilic, or radical attack.

For this compound, these analyses would quantitatively confirm that the isocyanate carbon is the most electrophilic site, highly susceptible to nucleophilic attack. Furthermore, in reactions involving the thiophene ring, such as electrophilic aromatic substitution, computational models can predict the preferred position of attack (regioselectivity). The directing effects of the chloro and isocyanato substituents would be evaluated to determine whether an incoming electrophile would favor addition at the C4 or C5 position of the thiophene ring.

Molecular Dynamics Simulations for Conformational Analysis

While DFT calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing insight into conformational flexibility, intermolecular interactions, and the bulk properties of materials. nsf.govmdpi.com

For this compound, MD simulations, using a suitable force field (a set of parameters describing the potential energy of the system), can explore its conformational landscape. figshare.com This involves analyzing the rotation around the C-N single bond connecting the thiophene ring and the isocyanate group. The simulation can reveal the most stable conformers (rotamers) and the energy barriers between them. This information is important as the molecule's conformation can influence its reactivity and how it packs in a solid state or interacts in solution. In a condensed phase, MD can also simulate intermolecular interactions, predicting properties like density and viscosity. uni-due.de

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling in Synthetic Design

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or chemical reactivity. benthamdirect.com This approach is widely used in drug design and materials science to predict the properties of new, unsynthesized molecules. nih.gov

For a series of derivatives based on the this compound scaffold, a QSAR model could be developed to guide synthetic design. This process involves:

Synthesizing and testing a training set of related thiophene derivatives for a specific activity (e.g., inhibitory concentration against an enzyme, or reaction rate).

Calculating molecular descriptors for each compound. These are numerical values that encode different aspects of the molecule's structure, such as electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume), and lipophilic (e.g., LogP) properties. researchgate.net

Developing a statistical model (e.g., using multiple linear regression or machine learning algorithms) that links the descriptors to the observed activity.

Once a robust QSAR model is established, it can be used to predict the activity of virtual compounds based on the this compound core before committing resources to their synthesis. This predictive capability allows chemists to prioritize the synthesis of candidates with the highest predicted potency or desired properties, accelerating the discovery process. researchgate.net

Advanced Applications of this compound in Synthetic Organic Chemistry

The bifunctional nature of this compound, featuring a reactive isocyanate group and a halogenated thiophene ring, establishes it as a significant intermediate in synthetic organic chemistry. Its unique electronic and structural properties have been leveraged in the development of complex molecular architectures, novel heterocyclic systems, and advanced materials. This article explores the sophisticated applications of this compound, focusing on its role as a versatile building block, a scaffold for fused ring structures, a precursor in materials science, and its place in the ongoing development of chemical methodologies.

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Atom-Economical Synthetic Routes

The traditional synthesis of isocyanates often involves hazardous reagents like phosgene (B1210022). rsc.orggoogle.com A key area for future research is the development of greener, phosgene-free synthetic pathways to 3-Chloro-2-isocyanatothiophene. rsc.orgnwo.nl Such routes would improve safety and reduce the generation of toxic byproducts. patsnap.com

One promising avenue is the application of the Curtius rearrangement, which can be initiated from carboxylic acids. thieme-connect.comlibretexts.org This method offers a clean and high-yielding approach to isocyanates. thieme-connect.com Research could focus on optimizing the Curtius rearrangement for 3-chloro-2-thiophenecarboxylic acid derivatives, potentially derived from renewable feedstocks. acs.orguniversityofcalifornia.edu

Another sustainable approach is the reductive carbonylation of corresponding nitro compounds. researchgate.netacs.org While challenges remain in catalyst separation and reaction conditions, this method is highly atom-economical, utilizing carbon monoxide as a reactant and producing only carbon dioxide as a byproduct. researchgate.net The development of robust and recyclable catalysts for this transformation would be a significant step forward. researchgate.net

| Synthetic Route | Precursor | Key Transformation | Advantages | Research Goal |

| Phosgene-Free Routes | 3-chloro-2-thiophenecarboxylic acid | Curtius Rearrangement | Avoids highly toxic phosgene, potentially high yielding. thieme-connect.comlibretexts.org | Optimization for thiophene (B33073) substrates, use of bio-based precursors. acs.orgbioplasticsmagazine.com |

| Reductive Carbonylation | 3-Chloro-2-nitrothiophene | Catalytic Carbonylation | High atom economy, utilizes CO as a C1 source. researchgate.netacs.org | Development of efficient and recyclable catalysts. researchgate.net |

| From Amines & CO2 | 2-amino-3-chlorothiophene | Dehydration of carbamic acid | Utilizes CO2 as a renewable C1 source. researchgate.net | Discovery of effective dehydrating agents and catalytic systems. |

Exploration of Novel Catalytic Transformations

The isocyanate group is a versatile functional handle for a wide range of chemical transformations. Future research should explore novel catalytic reactions involving the isocyanate moiety of this compound to construct complex molecular architectures.

One area of interest is the transition-metal-catalyzed C-H bond amidation of arenes and heteroarenes using this compound as the amide source. nih.gov This would provide a direct and atom-economical method for the synthesis of N-aryl and N-heteroaryl ureas derived from the thiophene core. nih.gov The use of earth-abundant metal catalysts, such as cobalt, would enhance the sustainability of this approach. nih.gov

Furthermore, the development of organocatalytic transformations could offer new avenues for the asymmetric functionalization of the isocyanate group. nih.gov For instance, N-heterocyclic carbenes (NHCs) could be explored as catalysts for the activation of the isocyanate, enabling novel C-C bond-forming reactions. nih.gov This could lead to the synthesis of chiral thiophene-containing compounds with potential applications in medicinal chemistry and materials science. rsc.orgrsc.org

| Transformation | Catalyst Type | Potential Products | Significance |

| C-H Bond Amidation | Transition Metals (e.g., Co, Rh, Ru) | N-aryl/heteroaryl thiophene ureas | Atom-economical C-N bond formation. nih.gov |

| Asymmetric C-C Bond Formation | Organocatalysts (e.g., NHCs) | Chiral thiophene derivatives | Access to enantiomerically enriched compounds. nih.gov |

| Cycloaddition Reactions | Lewis Acids/Bases | Fused heterocyclic systems | Rapid construction of molecular complexity. researchgate.net |

Chemo- and Regioselective Functionalization Strategies

The thiophene ring in this compound possesses multiple sites for potential functionalization. A significant challenge and opportunity for future research lies in the development of highly chemo- and regioselective methods to modify the thiophene core without affecting the isocyanate group.

Directed C-H activation strategies could be employed to selectively functionalize the C4 and C5 positions of the thiophene ring. mdpi.comnih.govacs.org By installing a suitable directing group, it may be possible to achieve regioselective arylation, alkylation, or other transformations. rsc.org The subsequent removal of the directing group would provide access to a wide range of polysubstituted thiophenes. acs.org

Furthermore, the chlorine atom at the C3 position could be a handle for cross-coupling reactions. Research into palladium- or nickel-catalyzed cross-coupling reactions could enable the introduction of various substituents at this position. nih.govnih.gov The challenge will be to achieve this selectively in the presence of the reactive isocyanate group.

| Position | Methodology | Potential Transformation | Key Challenge |

| C4 and C5 | Directed C-H Activation | Arylation, Alkylation, Halogenation | Achieving high regioselectivity. mdpi.comnih.govacs.org |

| C3 | Cross-Coupling Reactions | Suzuki, Stille, Buchwald-Hartwig | Compatibility with the isocyanate group. nih.govnih.gov |

| Thiophene Ring | Asymmetric Dearomatization | Catalytic Asymmetric Dearomatization (CADA) | Control of stereochemistry. rsc.orgrsc.orgresearchgate.net |

Integration into Flow Chemistry and Automated Synthesis Platforms

The synthesis and manipulation of isocyanates can be hazardous due to their reactivity and toxicity. rsc.org Integrating the synthesis of this compound and its subsequent reactions into flow chemistry platforms offers significant advantages in terms of safety, scalability, and reproducibility. thieme-connect.comacs.orguniversityofcalifornia.edu

Flow chemistry allows for the generation and immediate consumption of reactive intermediates, minimizing the risks associated with their accumulation. google.com A continuous flow process for the preparation of this compound, for example, via a Curtius rearrangement, could be developed. thieme-connect.comacs.org This flow stream could then be directly coupled with subsequent reactions, such as urea (B33335) or carbamate formation, in a multistep, automated sequence. nih.govrsc.org

Automated synthesis platforms can be used to rapidly explore the reactivity of this compound with a wide range of coupling partners, accelerating the discovery of new derivatives with interesting biological or material properties. researchgate.net This high-throughput approach can generate large libraries of compounds for screening. nih.gov

| Platform | Application to this compound | Advantages |

| Flow Chemistry | On-demand synthesis and immediate use | Enhanced safety, precise control of reaction parameters, scalability. thieme-connect.comacs.orguniversityofcalifornia.edugoogle.com |

| Automated Synthesis | Library synthesis of urea and carbamate derivatives | High-throughput screening, rapid discovery of new compounds. nih.govresearchgate.net |

| Integrated Systems | Multi-step synthesis of complex heterocycles | Increased efficiency, reduced manual handling. nih.govrsc.org |

Q & A

Q. What protocols ensure accurate quantification of this compound in complex matrices?

- Answer : Employ LC-MS/MS with a C18 column and MRM transitions (e.g., m/z 188→125 for quantification). Validate methods per ICH guidelines (linearity R² >0.99, LOQ <1 ng/mL) .

Ecological & Mechanistic Insights

Q. What are the ecological implications of this compound release, and how can biodegradation be assessed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.